molecular formula C5H7ClN2S B1374481 2-Chloro-5-propyl-1,3,4-thiadiazole CAS No. 116035-47-3

2-Chloro-5-propyl-1,3,4-thiadiazole

Cat. No. B1374481
CAS RN: 116035-47-3
M. Wt: 162.64 g/mol
InChI Key: LBXYWUVJISBEQC-UHFFFAOYSA-N
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Description

2-Chloro-5-propyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. This compound is a colorless, crystalline solid that has a melting point of 160-162°C and a boiling point of 302°C. It is a reactive chemical, and has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety, including derivatives like 2-Chloro-5-propyl-1,3,4-thiadiazole , has been evaluated for its potential in cancer treatment. In vitro cytotoxic evaluations have shown promising results against various cancer cell lines .

Antimicrobial Agents

Compounds with the 1,3,4-thiadiazole scaffold have demonstrated diverse biological actions, including anti-microbial activity. They are considered potent agents against a range of microbial infections .

Anticonvulsant Agents

Modifications of the 1,3,4-thiadiazole structure have led to derivatives that act as effective anticonvulsant agents with reduced toxicity. These compounds are being studied for their potential in treating epilepsy .

Antidiabetic and Antihypertensive Effects

The 1,3,4-thiadiazole structure is associated with biological activities that include antidiabetic and antihypertensive effects. This makes it a compound of interest in the development of treatments for these conditions .

Anti-inflammatory Properties

This chemical structure is also being explored for its anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .

Antiviral Applications

Research has indicated that 1,3,4-thiadiazole derivatives can exhibit antiviral activities, making them candidates for the development of antiviral drugs .

Plant Growth Activators

Some derivatives of 1,3,4-thiadiazole act as plant growth activators and could be used to enhance agricultural productivity .

Synthesis and Characterization

The synthesis and characterization of new derivatives of 1,3,4-thiadiazole are ongoing areas of research. These studies are crucial for understanding the properties and potential applications of these compounds .

properties

IUPAC Name

2-chloro-5-propyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXYWUVJISBEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-propyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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